molecular formula C16H20FN3O B7501656 6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide

6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide

Cat. No. B7501656
M. Wt: 289.35 g/mol
InChI Key: KPFFSQAAUGAVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is also known by its research code name 5F-MN-24. This compound has been widely researched in the scientific community due to its potential application in the field of medicine and drug discovery.

Mechanism of Action

The exact mechanism of action of 6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain and peripheral tissues. This compound has a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. It also has the potential to act as a neuroprotective agent and has been found to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its limited solubility in water and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the research on 6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide. These include the development of more potent and selective analogs, the investigation of its potential use in the treatment of other diseases, and the elucidation of its exact mechanism of action. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide involves the reaction between 5F-ADB and N-methyl-4-piperidone. The reaction is carried out in the presence of a catalyst and solvent. The resulting compound is purified using chromatographic techniques.

Scientific Research Applications

The potential application of 6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide has been extensively studied in the scientific community. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-19-7-5-13(6-8-19)20(2)16(21)15-9-11-3-4-12(17)10-14(11)18-15/h3-4,9-10,13,18H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFFSQAAUGAVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC3=C(N2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)-1H-indole-2-carboxamide

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